Comparative Peripheral Blood Mobilization: Regramostim's Unique Potency Profile in Priming Progenitor Cells
In a direct clinical trial comparing the three main recombinant GM-CSFs for priming peripheral blood progenitor cells (PBPCs) prior to high-dose chemotherapy, Regramostim (CHO-cell derived) exhibited a significantly different mobilization profile compared to both Molgramostim (E. coli-derived) and Sargramostim (yeast-derived). Its activity was consistently lower in magnitude across multiple key hematopoietic endpoints [1].
| Evidence Dimension | Fold-increase in mean peripheral White Blood Cell (WBC) count |
|---|---|
| Target Compound Data | 2.2 to 2.7-fold increase |
| Comparator Or Baseline | Molgramostim: 4.5 to 7.3-fold increase; Sargramostim: 4.3-fold increase |
| Quantified Difference | Regramostim resulted in a ~1.6 to 2.7-fold smaller increase in WBC count compared to the other agents. |
| Conditions | Clinical trial in 69 patients with breast cancer or melanoma undergoing high-dose chemotherapy and autologous bone marrow transplant. |
Why This Matters
This data demonstrates that Regramostim is not simply a 'weaker' or 'stronger' version of GM-CSF; it is a distinct molecule with a quantitatively different biological effect in vivo, critical for precise dosing and outcome prediction in stem cell mobilization protocols.
- [1] Hussein, A. M., et al. (1995). Effects of granulocyte-macrophage colony stimulating factor produced in Chinese hamster ovary cells (regramostim), Escherichia coli (molgramostim) and yeast (sargramostim) on priming peripheral blood progenitor cells for use with autologous bone marrow after high-dose chemotherapy. European Journal of Haematology, 55(5), 348–356. PMID: 7493686. View Source
